molecular formula C10H10N2 B11773767 5-Methyl-2-(1H-pyrrol-1-yl)pyridine

5-Methyl-2-(1H-pyrrol-1-yl)pyridine

Cat. No.: B11773767
M. Wt: 158.20 g/mol
InChI Key: IKPGYBCECAEWCO-UHFFFAOYSA-N
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Description

5-Methyl-2-(1H-pyrrol-1-yl)pyridine is a heterocyclic compound that features both pyridine and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(1H-pyrrol-1-yl)pyridine typically involves the reaction of 2-bromo-5-methylpyridine with pyrrole in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(1H-pyrrol-1-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (CH2Cl2).

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced pyridine or pyrrole derivatives.

    Substitution: Substituted pyridine or pyrrole derivatives.

Scientific Research Applications

5-Methyl-2-(1H-pyrrol-1-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(1H-pyrrol-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-pyrrol-1-yl)pyridine
  • 3-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine
  • 6-(2-Formyl-5-methyl-1H-pyrrol-1-yl)hexanoic acid

Uniqueness

5-Methyl-2-(1H-pyrrol-1-yl)pyridine is unique due to the presence of both pyridine and pyrrole rings, which confer distinct chemical properties and reactivity. Its methyl group at the 5-position of the pyridine ring further enhances its chemical behavior, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

5-methyl-2-pyrrol-1-ylpyridine

InChI

InChI=1S/C10H10N2/c1-9-4-5-10(11-8-9)12-6-2-3-7-12/h2-8H,1H3

InChI Key

IKPGYBCECAEWCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)N2C=CC=C2

Origin of Product

United States

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